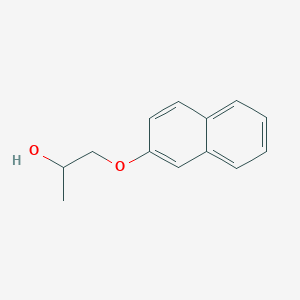

1-(Naphthalen-2-yloxy)propan-2-ol

Description

Significance as a Chemical Scaffold in Organic Synthesis

The molecular architecture of 1-(Naphthalen-2-yloxy)propan-2-ol makes it a valuable scaffold in organic synthesis, particularly for creating libraries of new compounds with potential biological activities. The synthesis of this scaffold and its subsequent modification are central to its utility.

A common synthetic route starts with naphthalen-2-ol. researchgate.net The synthesis generally proceeds in two key steps:

Formation of the Epoxide Intermediate : Naphthalen-2-ol is reacted with an electrophilic three-carbon unit, typically (±)-2-(chloromethyl)oxirane (also known as epichlorohydrin), in the presence of a base like potassium hydroxide (B78521). researchgate.net This reaction forms the key intermediate, 2-[(naphthalen-2-yloxy)methyl]oxirane. researchgate.net

Ring-Opening of the Epoxide : The resulting epoxide is then subjected to a ring-opening reaction with a nucleophile. To obtain this compound, the nucleophile would be a source of hydride, although more commonly, the epoxide is reacted with various amines to generate a wide range of aryloxypropanolamine derivatives. researchgate.net For instance, reaction with isopropylamine (B41738) yields a propranolol-related structure, while reaction with other amines like tert-butylamine, aniline, or morpholine (B109124) generates novel derivatives. researchgate.net

The significance of this scaffold lies in its modular nature. Each component of the molecule—the naphthalene (B1677914) ring, the ether linkage, and the propanol (B110389) side chain—can be systematically modified:

Aromatic Ring : The naphthalene ring can be substituted with various functional groups to modulate properties like lipophilicity, electronic character, and steric bulk.

Propanolamine (B44665) Side Chain : The hydroxyl and amino groups on the side chain are key sites for modification. The hydroxyl group can be esterified, and the amino group can be alkylated or acylated to produce a diverse set of derivatives. doaj.orgresearchgate.net For example, studies on the related compound propranolol (B1214883) have shown that reactions with agents like benzoyl chloride or acetic anhydride (B1165640) lead to new derivatives with altered properties, such as increased water solubility. doaj.orgresearchgate.net

This synthetic flexibility allows researchers to fine-tune the structure to achieve desired chemical or biological profiles, making the this compound backbone a powerful tool in discovery chemistry.

Table 2: Key Synthetic Reactions for Aryloxypropanolamine Scaffolds

| Reaction Type | Reagents | Product Type | Research Significance |

|---|---|---|---|

| Epoxide Formation | Naphthol, Epichlorohydrin (B41342), Base (e.g., KOH) | Naphthyloxymethyl-oxirane | Key intermediate for further derivatization. researchgate.net |

| Amine Addition | Epoxide intermediate, Various amines (e.g., isopropylamine, aniline) | Aryloxypropanolamines | Creates a library of compounds for screening. researchgate.net |

| Esterification | Aryloxypropanolamine, Acyl chloride (e.g., benzoyl chloride) | Ester derivatives | Modifies polarity and other physicochemical properties. researchgate.net |

| Alkylation | Aryloxypropanolamine, Alkyl halide | N-alkylated derivatives | Explores structure-activity relationships at the amine. researchgate.net |

Overview of Academic Research Trajectories for Aryloxypropanol Derivatives

The aryloxypropanolamine chemical class, to which this compound belongs, has been a subject of extensive academic research for decades. This is largely due to the discovery that this scaffold is a cornerstone for beta-adrenergic receptor antagonists. oup.com

Key research trajectories for this class of compounds include:

Structure-Activity Relationship (SAR) Studies : A primary focus of research has been to understand how specific structural features influence biological activity. It was established early on that the aryloxypropanolamine structure is generally more potent than the related arylethanolamine structure found in early beta-blockers. oup.com Research has demonstrated that for beta-blocking activity, the S-enantiomer of the aryloxypropanolamine is typically the more active stereoisomer. oup.com Modifications to the aromatic part of the molecule, as well as the substituent on the amino group, have been systematically explored to optimize potency and selectivity for different receptor subtypes. nih.gov

Development of Novel Synthetic Methodologies : Researchers have worked on developing more efficient and environmentally friendly methods for synthesizing these compounds. This includes exploring different catalysts, solvents, and reaction conditions to improve yields and reduce byproducts. doaj.orgresearchgate.net

Exploration of New Biological Targets : While the initial focus was on cardiovascular applications, research has expanded to investigate the utility of aryloxypropanolamine derivatives for other biological targets. For instance, the related compound propranolol has been used as a lead compound to develop novel agents targeting serotonin (B10506) receptors by modifying its structure to reduce affinity for beta-adrenergic sites while retaining affinity for 5-HT1A sites. nih.gov This highlights the versatility of the scaffold in drug discovery.

Analytical Techniques Development : The chirality of these compounds has necessitated the development of advanced analytical techniques for their separation and characterization. Enantioselective High-Performance Liquid Chromatography (HPLC) methods, using chiral stationary phases, have been developed to separate the enantiomers of aryloxypropanolamine derivatives, which is crucial for studying their stereospecific properties. researchgate.net

The academic journey of aryloxypropanol derivatives showcases a classic example of how a privileged chemical scaffold can be continuously explored and repurposed, leading to a deep understanding of its chemical and biological properties and expanding its applications far beyond its original scope.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-10(14)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFTYQFLBDSZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for 1 Naphthalen 2 Yloxy Propan 2 Ol and Its Analogues

Elucidation of Key Synthetic Routes

The construction of the 1-(naphthalen-2-yloxy)propan-2-ol scaffold can be achieved through several strategic approaches, primarily involving the formation of the ether linkage and the introduction of the propan-2-ol moiety.

Etherification Strategies Utilizing Naphthalen-2-ol as a Precursor

A fundamental and widely employed method for the synthesis of this compound is the etherification of naphthalen-2-ol. The Williamson ether synthesis, a classic and versatile method, is a primary example of this strategy. masterorganicchemistry.comyoutube.comkhanacademy.orgwvu.eduyoutube.com This reaction involves the deprotonation of naphthalen-2-ol with a base to form the more nucleophilic naphthoxide ion, which then undergoes a nucleophilic substitution reaction with a suitable three-carbon electrophile, such as a halohydrin or an epoxide.

A common approach involves the reaction of naphthalen-2-ol with epichlorohydrin (B41342) in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). ut.ac.ir This reaction proceeds to form the intermediate, 2-((naphthalen-2-yloxy)methyl)oxirane (also known as naphthalen-2-yl glycidyl (B131873) ether). Subsequent ring-opening of this epoxide yields the desired this compound backbone. For instance, the condensation of 1-naphthol (B170400) with epichlorohydrin using KOH in DMSO at room temperature has been reported to produce the corresponding glycidyl ether in high yield (95%). ut.ac.ir A similar reaction with 2-naphthol (B1666908) provides the key intermediate for this compound.

| Naphthol Reactant | Electrophile | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Naphthol | Epichlorohydrin | KOH | DMSO | Room Temperature, 6h | 1-Naphthyl glycidyl ether | 95% | ut.ac.ir |

| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 2-Butoxynaphthalene | Not Specified | wvu.edu |

| 1-Naphthol | Epichlorohydrin | Triethylamine | Not Specified | 40-65°C, 8h | 1-(Naphthalen-1-yloxy)propan-2,3-epoxide | Not Specified | google.com |

Ring-Opening Reactions of Epoxides with Phenols and Amines

The ring-opening of epoxides is a versatile and efficient method for introducing the propan-2-ol side chain. In the context of synthesizing this compound and its analogues, this typically involves the reaction of a pre-formed naphthyl glycidyl ether with a nucleophile, or the reaction of naphthalen-2-ol with a propylene (B89431) oxide derivative.

The synthesis of propranolol (B1214883), a prominent analogue, exemplifies the ring-opening of an epoxide with an amine. Specifically, 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1-naphthyl glycidyl ether) is reacted with isopropylamine (B41738). ut.ac.irresearchgate.netresearchgate.netorientjchem.org The amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol (propranolol). This reaction is typically carried out by refluxing the epoxide with an excess of isopropylamine, resulting in high yields (e.g., 90%). ut.ac.ir A similar strategy can be applied to synthesize this compound by reacting 2-naphthyl glycidyl ether with a suitable nucleophile.

Multi-Step Synthesis Approaches for Functionalized Derivatives

The core structure of this compound can be further elaborated to create a variety of functionalized derivatives with potentially enhanced or modified biological activities. These multi-step syntheses often start from the pre-formed this compound or its close analogues like propranolol.

One study reported the synthesis of novel propranolol derivatives through esterification, oxidation, and alkylation reactions. researchgate.net For example, the hydroxyl group of propranolol was reacted with various benzoyl chlorides (e.g., 2-chlorobenzoyl chloride) in the presence of sodium bicarbonate in chloroform (B151607) to yield the corresponding esters. researchgate.net Another approach involves reacting the epoxy naphthol intermediate with the ethyl esters of various essential amino acids to generate new analogues. orientjchem.org These methods highlight the versatility of the this compound scaffold for creating a library of related compounds for further investigation.

| Starting Material | Reagent | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Propranolol | 2-Chlorobenzoyl chloride | Esterification | CHCl₃, NaHCO₃, 50°C, 24h | 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl 2-chlorobenzoate | researchgate.net |

| Propranolol | Acetic anhydride (B1165640) | Acetylation | CHCl₃, NaHCO₃, 45°C, 24h | 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl acetate (B1210297) | researchgate.net |

| Epoxy naphthol | Ethyl ester of essential amino acids | Ring-opening/Amidation | Not Specified | Propranolol analogues with amino acid side chains | orientjchem.org |

Stereoselective Synthesis and Chiral Resolution Techniques

The propan-2-ol backbone of this compound contains a stereocenter, meaning it can exist as two enantiomers. As the pharmacological activity of related beta-blockers is often confined to the (S)-enantiomer, the development of methods for stereoselective synthesis and chiral resolution is of paramount importance. ut.ac.ir

Enantioselective Catalysis in Asymmetric Construction of the Propanol (B110389) Backbone

Asymmetric catalysis offers a direct route to enantiomerically enriched products, avoiding the need for resolving a racemic mixture. Organocatalysis has emerged as a powerful tool in this regard. For instance, the enantioselective synthesis of (S)-propranolol has been achieved with high enantiomeric excess (>98% ee) using L-proline as a catalyst in the α-aminoxylation of an aldehyde, which serves as a key step in constructing the chiral backbone. researchgate.net

Another approach involves the use of chiral metal complexes. A one-pot synthesis of (S)-(-)-propranolol has been reported using a Zn(NO₃)₂/(+)-tartaric acid catalyzed kinetic resolution of the intermediate α-naphthyl glycidyl ether. ut.ac.ir This method provides the target compound in good chemical and optical yield. Furthermore, chiral biphenol-derived diols have been shown to be effective catalysts in asymmetric reactions involving boronates, suggesting their potential application in the asymmetric construction of the propanol unit. nih.gov The asymmetric oxidative coupling of 2-naphthols mediated by chiral metal complexes, such as those involving Fe(II) or Cu(II), represents another strategy to generate chiral binaphthol derivatives, which can be precursors to enantiomerically pure materials. mdpi.com

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a highly effective and widely used method for separating enantiomers of racemic mixtures. This technique utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.

Lipase-catalyzed kinetic resolution has been successfully applied to the intermediates of propranolol and related compounds. nih.govmdpi.comnih.govnih.gov For example, Candida antarctica Lipase (B570770) B (CALB) has been used in the mechanoenzymatic kinetic resolution of propranolol precursors, achieving high enantiomeric excess (up to 99% ee) and complete conversion. nih.gov In these resolutions, a racemic alcohol can be selectively acylated, or a racemic acetate can be selectively hydrolyzed. A study on the lipase-catalyzed hydrolysis of racemic 1-(naphthalen-1-yloxy)propan-2-yl acetate demonstrated that lipases from Pseudomonas fluorescens and Thermomyces lanuginosus could effectively resolve the mixture, yielding the corresponding chiral alcohol and the remaining acetate with high enantiomeric excess. mdpi.com

| Substrate | Enzyme | Reaction Type | Conditions | Product(s) and Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| rac-1-Chloro-3-(naphthalen-1-yloxy)propan-2-ol | Candida antarctica Lipase B (CALB) | Enantioselective esterification | Mechanoenzymatic (ball milling) | (S)-alcohol and (R)-ester (up to 99% ee) | nih.gov |

| rac-1-(Naphthalen-1-yloxy)propan-2-yl acetate | Amano AK lipase from Pseudomonas fluorescens | Hydrolysis | Phosphate (B84403) buffer (pH 7.0), 20% acetonitrile (B52724), 30°C, 24h | (R)-alcohol (≥98% ee) and (S)-acetate (≥95% ee) | mdpi.com |

| rac-1-(Naphthalen-1-yloxy)propan-2-yl acetate | Lipase from Thermomyces lanuginosus (TLL) | Hydrolysis | Phosphate buffer (pH 7.0), 20% acetonitrile, 30°C, 24h | (R)-alcohol (≥98% ee) and (S)-acetate (≥95% ee) | mdpi.com |

| rac-1-Aryloxy-3-chloro-2-propanols | Amano PS-IM | Kinetic Resolution | 30°C, stirred at 800 rpm | (R)-chlorohydrin (>99% ee) | nih.gov |

Diastereoselective Approaches for Chiral Induction

The synthesis of specific stereoisomers of this compound and its analogues is critical, as biological activity often resides in a single enantiomer. Various diastereoselective strategies have been developed to induce chirality and produce enantiomerically pure compounds.

One prominent method is the asymmetric epoxidation of allyl alcohol , notably the Sharpless-Katsuki epoxidation. This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand to produce chiral glycidol. This key intermediate can then be converted to the desired (S)-enantiomer through a one-pot procedure involving reaction with sodium 1-naphthoxide, followed by epoxide ring-opening with isopropylamine. scribd.com

Another powerful technique is hydrolytic kinetic resolution (HKR) of terminal epoxides. This method employs chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts, to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other unreacted and in high enantiomeric excess. acs.orggoogle.com This cooperative bimetallic mechanism, where one catalyst complex acts as a Lewis acid and another delivers the nucleophile, is known for its high stereoselectivity and broad substrate applicability. acs.orgrsc.org

Asymmetric reduction of prochiral ketones offers an alternative pathway to the chiral alcohol core. This can be achieved through several means:

Catalytic hydrogenation using chiral metal complexes, such as those based on Ruthenium-BINAP, which can predictably yield the desired alcohol configuration. nih.gov

Biocatalytic reduction employing enzymes like alcohol dehydrogenases (ADHs) or ketoreductases. These biocatalysts can reduce various ketones to their corresponding (S)-alcohols with excellent enantiopurity (>99% ee). wisdomlib.orgblogspot.com

Stoichiometric chiral borane (B79455) reagents , like the Midland Alpine borane derived from α-pinene, which can effectively reduce ketones with high enantioselectivity. nih.gov

Furthermore, strategies such as the asymmetric nitroaldol (Henry) reaction , catalyzed by chiral lanthanum-binaphthol complexes, have been successfully applied to the synthesis of (S)-propranolol. acs.org A distinct approach involves the desymmetrization of glycerol , using a starting material like camphorsulfonamide to create a chiral spiroketal intermediate, which is then elaborated into the target enantiomer of propranolol through steps including a Mitsunobu reaction. worldscientific.comgoogle.com

Methodologies for Ensuring and Validating Stereochemical Integrity

Ensuring and validating the stereochemical purity of a single-enantiomer drug substance is a critical aspect of pharmaceutical development and quality control. scribd.com A combination of analytical techniques is employed to determine enantiomeric purity and confirm the absolute configuration of this compound.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is the most prevalent method for the separation and quantification of enantiomers. This direct method allows for the determination of enantiomeric excess (ee) and enantiomeric purity. Various CSPs are effective for resolving propranolol and its analogues, including those based on:

Cellulose derivatives (e.g., Chiralcel OD) nih.gov

α-Glycoprotein (AGP) researchgate.net

β-Cyclodextrin (BCD) researchgate.net

The choice of mobile phase, often a mixture of alkanes (like hexane (B92381) or n-heptane) and alcohols (ethanol or isopropanol) with a small amount of an amine modifier (like diethylamine), is crucial for achieving optimal resolution between the enantiomers. wisdomlib.orgworldscientific.com Method validation is essential to ensure accuracy, precision, and robustness. google.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , in conjunction with chiral derivatizing agents (CDAs), is a powerful tool for determining the absolute configuration. Riguera's method is a well-established example where the chiral alcohol is derivatized with the (R)- and (S)-enantiomers of a CDA, such as α-methoxy-α-phenylacetic acid (MPA). blogspot.com By comparing the ¹H NMR spectra of the resulting diastereomeric esters, the absolute configuration of the alcohol can be assigned based on the pattern of chemical shift differences (Δδ) for protons near the stereocenter. nih.gov Other CDAs, such as 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), can be used with ¹⁹F NMR for similar purposes. acs.org

X-ray Crystallography provides an unambiguous determination of the absolute configuration of a molecule in its crystalline state. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be established. This technique has been used to explore the crystal structure of racemic propranolol hydrochloride. rsc.orgnih.govsigmaaldrich.com

Polarimetry measures the rotation of plane-polarized light by a chiral compound. While it can distinguish between enantiomers—designated as dextrorotatory (+) or levorotatory (-)—and serve as an identity test, it is generally not sufficient on its own for determining enantiomeric purity and is typically used alongside a more definitive enantioselective method like chiral HPLC. scribd.comnih.gov

Table 1: Comparison of Methods for Stereochemical Analysis

| Method | Principle | Information Provided | Key Advantages | Limitations |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric excess (ee), enantiomeric purity, quantitative analysis | High accuracy, reproducibility, and sensitivity; widely applicable | Requires method development for specific compounds; cost of chiral columns |

| NMR with CDAs | Formation of diastereomers with distinct NMR spectra | Absolute configuration | Provides structural assignment; small sample quantity needed | Requires derivatization; potential for anomalous results if conformational preferences are weak |

| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice | Absolute configuration, solid-state conformation | Definitive, unambiguous structural determination | Requires a suitable single crystal, which can be difficult to obtain |

| Polarimetry | Rotation of plane-polarized light | Sign of optical rotation (+/-) | Simple, rapid identity test | Not quantitative for purity unless the specific rotation of the pure enantiomer is known; sensitive to impurities |

Optimization of Reaction Conditions and Process Intensification

The industrial synthesis of this compound requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring scalability and safety.

Solvent Effects and Reaction Kinetics in Ether Formation

The core ether linkage in this compound is typically formed via a Williamson ether synthesis, an SN2 reaction between the 2-naphthoxide anion and an electrophile like epichlorohydrin. The choice of solvent is critical for this step. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion, thus accelerating the SN2 reaction rate. nih.govnih.gov Protic solvents, in contrast, can hydrogen-bond with the nucleophile, reducing its reactivity. nih.gov

When the reaction is performed under two-phase conditions (e.g., an organic solvent like dichloromethane (B109758) and an aqueous solution of sodium hydroxide), a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide or benzyltriphenylammonium chloride is essential. nih.govbldpharm.com The PTC facilitates the transfer of the 2-naphthoxide anion from the aqueous phase to the organic phase where it can react with the alkylating agent. researchgate.net The kinetics of the reaction between 2-naphthol and epichlorohydrin are influenced by factors including reactant concentrations and temperature, with potential side reactions such as base-catalyzed elimination or alkylation on the naphthalene (B1677914) ring. nih.gov

Controlled Temperature and pH Regimes for Enhanced Selectivity

Temperature control is paramount for achieving high selectivity. Typical temperatures for the Williamson ether synthesis range from 50 to 100 °C. nih.gov A patent for propranolol synthesis specifies a reaction temperature of 65 °C for the reaction of 1-naphthol with epichlorohydrin. Higher temperatures can increase the reaction rate but may also promote undesirable side reactions, leading to lower purity and yield. nih.gov For instance, in the subsequent ring-opening of the epoxide with isopropylamine, controlling the temperature is necessary to minimize the formation of by-products.

The pH of the reaction medium, controlled by the concentration and type of base, is another critical parameter. A sufficiently strong base is required to deprotonate the phenolic hydroxyl group of 2-naphthol to form the reactive 2-naphthoxide nucleophile. bldpharm.com However, an excessively high pH or an overly strong base can favor elimination side reactions, particularly with secondary alkyl halides. Therefore, careful selection and control of the base (e.g., sodium hydroxide, potassium carbonate) are necessary to optimize the formation of the desired ether product.

Advanced Reactor Technologies for Scalable Chemical Transformations

Modern pharmaceutical manufacturing is increasingly moving from traditional batch reactors to advanced reactor technologies for process intensification, improved safety, and enhanced control. Continuous flow reactors , including microreactors and mesoscale reactors, are particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) like this compound. scribd.comgoogle.com

Key advantages of flow chemistry include:

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microchannels allows for extremely efficient heat exchange, enabling precise temperature control and safe handling of highly exothermic reactions. blogspot.comacs.org

Enhanced Safety : The small internal volume of the reactor minimizes the quantity of hazardous materials present at any given time, significantly reducing the risks associated with unstable intermediates or runaway reactions. nih.gov

Scalability : Production can be scaled up by simply running the reactor for a longer duration or by operating multiple reactors in parallel ("numbering-up"), which avoids the complex re-optimization often required when scaling up batch processes. acs.org

A recent breakthrough in this area is the development of an amine-functionalized graphene oxide (NGO) membrane nanoreactor for propranolol synthesis. This technology functions as a confined nanoscale reaction environment, dramatically accelerating the ring-opening of naphthyl glycidyl ether with isopropylamine. The system achieves nearly 100% conversion and selectivity in under five seconds at room temperature, representing a significant leap in efficiency over conventional methods. nih.gov Other technologies like microwave reactors also offer a means for process intensification by facilitating extremely rapid reactions through efficient heating. sigmaaldrich.com

Table 2: Comparison of Reactor Technologies

| Technology | Operating Principle | Key Advantages for Synthesis | Scalability |

|---|---|---|---|

| Batch Reactor | Reagents are loaded, reacted, and then discharged in discrete batches. | Well-understood, versatile for multiple products. | Requires re-optimization at each new scale (e.g., pilot to production). |

| Continuous Flow Reactor | Reagents are continuously pumped through a reactor (e.g., tube, microchip). | Superior heat/mass transfer, enhanced safety, precise control, process automation. | Achieved by longer run times or parallelization ("numbering-up"). |

| Membrane Nanoreactor | Reaction occurs within the confined nanoscale channels of a membrane. | Ultrafast reaction rates, high selectivity, mild reaction conditions. | Scalable by increasing membrane area or using multiple modules. |

| Microwave Reactor | Uses microwave energy for rapid and uniform heating of the reaction mixture. | Extremely short reaction times, improved yields, potential for solvent-free reactions. | Can be challenging due to limited penetration depth of microwaves; continuous flow microwave reactors improve scalability. |

Isolation and Purification Methodologies

Following synthesis, a multi-step purification process is required to isolate this compound from unreacted starting materials, by-products, and catalysts. The specific methods depend on the scale of the reaction and the required purity.

A typical laboratory-scale workup involves liquid-liquid extraction . For example, after the reaction, the mixture can be acidified (e.g., with HCl) and washed with an organic solvent like diethyl ether to remove non-basic impurities and by-products. The aqueous layer, now containing the protonated amine product, is then made alkaline (e.g., with NaOH) to precipitate the free base, which can be extracted into an organic solvent, dried (e.g., with anhydrous sodium sulfate), and concentrated under vacuum. blogspot.com

For larger scale and higher purity, crystallization is a crucial step. The compound is often converted to its hydrochloride salt, which has different solubility properties and is often more stable and crystalline. Recrystallization from various solvent systems is employed to achieve high purity. Documented solvent systems for propranolol hydrochloride include:

n-Propanol and heptane (B126788) mixtures google.com

Toluene and n-hexane mixtures google.com

Methanol and isopropanol (B130326) mixtures nih.govresearchgate.net

Petrol ether blogspot.com

Techniques like preferential crystallization can be used to separate enantiomers from a partially resolved mixture by carefully controlling supersaturation to crystallize only the desired enantiomer. acs.org

Chromatography is another powerful purification tool. Column chromatography using silica (B1680970) gel is frequently used to separate the target compound from impurities. For instance, a mobile phase of ethyl acetate and cyclohexane (B81311) has been used to purify (S)-propranolol via flash chromatography. scribd.com For large-scale and high-efficiency separations, particularly for resolving enantiomers, Simulated Moving Bed (SMB) chromatography can be integrated with crystallization to create a highly efficient, continuous purification process. worldscientific.com

Finally, distillation under reduced pressure is often used to remove volatile solvents or to purify intermediates, such as the naphthyl glycidyl ether formed in the first step of the synthesis. google.com

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification of this compound, effectively separating the target compound from complex reaction mixtures. The choice of technique and parameters is dictated by the physicochemical properties of the compound and its impurities.

Column chromatography, particularly using silica gel, is a standard method for the purification of naphthalene derivatives. nih.gov The polarity of the solvent system is crucial for achieving optimal separation. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent and a more polar solvent is typically employed.

High-Performance Liquid Chromatography (HPLC) offers a more efficient and higher-resolution separation method. For analytical and preparative-scale purification of propranolol and its analogues, reversed-phase HPLC is frequently utilized. uspnf.com A C18 column is a common stationary phase, and the mobile phase often consists of a mixture of acetonitrile and water, sometimes with additives like sodium dodecyl sulfate (B86663) and tetrabutylammonium phosphate to improve peak shape and resolution. uspnf.com The pH of the mobile phase can also be adjusted to optimize the separation of basic compounds like this compound. uspnf.com

For the separation of enantiomers, chiral chromatography is necessary. Chiral stationary phases (CSPs) derived from selectors like L-leucine have been used for the separation of related binaphthyl diols, indicating their potential applicability for resolving the enantiomers of this compound. researchgate.net Supercritical fluid chromatography (SFC) with a mobile phase of supercritical CO2 and a modifier like 2-propanol has also proven effective for the enantioseparation of related compounds such as naproxen. nih.gov

Table 1: Chromatographic Separation Parameters for this compound and Analogues

| Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| Column Chromatography | Silica Gel | Ether | Purification of polysubstituted naphthalenes and 2-naphthols nih.gov |

| HPLC | C18 | Acetonitrile, water, sodium dodecyl sulfate, tetrabutylammonium phosphate (pH 3.3) | Assay of Propranolol Hydrochloride uspnf.com |

| Chiral HPLC | 3,5-dinitrobenzoyl-L-leucine | Hexane/Dichloromethane/Methanol (100:30:1) | Enantioseparation of 1,1′-Binaphthyl-2,2′-diol researchgate.net |

| SFC | Kromasil CHI-TBB | Supercritical CO2, 2-propanol (11%) | Enantioseparation of Naproxen nih.gov |

| Molecular Imprinted Polymer (MIP) Extraction | Methacrylic acid-based polymer | Toluene-trifluoroacetic acid | Selective extraction of propranolol analogues nih.gov |

Recrystallization Procedures for Compound Purity

Recrystallization is a powerful technique for the final purification of solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. The selection of an appropriate solvent is paramount for successful recrystallization, aiming for high solubility at elevated temperatures and low solubility at cooler temperatures.

For propranolol hydrochloride, a close structural analogue of this compound, a mixed solvent system of n-propanol and heptane has been effectively used to produce large, high-purity crystals. google.com The procedure involves dissolving the crude product in hot n-propanol, followed by the gradual addition of heptane as an anti-solvent to induce crystallization upon cooling. google.com This method allows for the controlled precipitation of the desired compound while impurities remain in the mother liquor.

The purification of other 2-naphthol derivatives often involves recrystallization from a single solvent or a binary solvent mixture. For instance, after the synthesis of 6-Bromo-2-naphthol, purification can be achieved by recrystallization from a water-acetic acid mixture. youtube.com The crude product is dissolved in boiling water, and upon slow cooling, the purified product crystallizes. youtube.com

The general procedure for recrystallizing this compound would involve dissolving the crude solid in a minimal amount of a suitable hot solvent or solvent mixture. The solution is then allowed to cool slowly to facilitate the formation of well-defined crystals. The purified crystals are subsequently isolated by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried under vacuum.

Table 2: Recrystallization Solvents and Conditions for Naphthalene Derivatives

| Compound | Solvent System | Procedure |

| Propranolol Hydrochloride | n-Propanol, Heptane | Dissolve in hot n-propanol, add heptane as an anti-solvent, cool to crystallize. google.com |

| 6-Bromo-2-naphthol | Water, Acetic Acid | Dissolve in boiling water (from a filtrate containing acetic acid), cool slowly to crystallize. youtube.com |

| 2-Naphthol | - | Purified by distillation in vacuo. prepchem.com |

| 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione | N,N-dimethylformamide or Isopropyl alcohol | Crystallizes from the respective solvent to yield different polymorphs. nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 1 Naphthalen 2 Yloxy Propan 2 Ol

Elucidation of Core Reaction Mechanisms

The reactivity of 1-(naphthalen-2-yloxy)propan-2-ol is dictated by the presence of a secondary alcohol on the propane (B168953) chain, an ether linkage, and a naphthalene (B1677914) ring system. These functional groups can react independently or in concert, leading to a diverse range of products.

Nucleophilic Substitution Pathways on the Propanol (B110389) Chain

The hydroxyl group of the propan-2-ol moiety is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C2 position of the propane chain, the hydroxyl group must first be converted into a better leaving group. This can be achieved through protonation in acidic media or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the carbon bearing the leaving group becomes susceptible to attack by nucleophiles. The mechanism of this substitution can proceed via either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile.

SN2 Mechanism: A strong, sterically unhindered nucleophile would favor a bimolecular substitution (SN2) mechanism. chemguide.co.uk This involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Mechanism: In the presence of a protic solvent and a weaker nucleophile, the reaction may proceed through a unimolecular (SN1) pathway. chemguide.co.uk This involves the formation of a secondary carbocation intermediate after the departure of the leaving group. This carbocation is planar and can be attacked by the nucleophile from either face, leading to a racemic mixture of products if the starting material is chiral. The stability of this carbocation can be influenced by the adjacent ether oxygen, although this effect is not as pronounced as in alpha-alkoxy systems.

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Protic (e.g., water, ethanol) | Aprotic (e.g., acetone, DMF) |

| Leaving Group | Good (e.g., -OTs, -OMs, H₂O⁺) | Good (e.g., -OTs, -OMs, -Br, -I) |

| Substrate | Secondary, Tertiary | Primary, Secondary |

Oxidative Transformations of the Hydroxyl and Ether Functional Groups

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(naphthalen-2-yloxy)propan-2-one. The choice of oxidizing agent is crucial to prevent over-oxidation or cleavage of the ether linkage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. These milder reagents are selective for the oxidation of alcohols to aldehydes and ketones without affecting other functional groups.

The ether linkage is generally stable to oxidation. However, under harsh oxidative conditions, cleavage of the C-O bond can occur. Furthermore, the naphthalene ring itself can undergo oxidation, although this typically requires strong oxidizing agents and can lead to a complex mixture of products. The electrooxidation of related naphthol compounds has been studied, and it is known that polymers can form on electrode surfaces. mdpi.com For instance, the electrooxidation of 2-naphthol (B1666908) can lead to the formation of polymeric films. mdpi.com

| Reagent | Product from this compound | Reaction Conditions |

| PCC, PDC | 1-(Naphthalen-2-yloxy)propan-2-one | Anhydrous, room temperature |

| Swern Oxidation | 1-(Naphthalen-2-yloxy)propan-2-one | Cryogenic temperatures, followed by base |

| Dess-Martin Periodinane | 1-(Naphthalen-2-yloxy)propan-2-one | Room temperature |

Reductive Pathways Involving the Propanol Moiety and Aromatic Ring

The naphthalene ring of this compound can be reduced under specific conditions. Catalytic hydrogenation using transition metal catalysts like platinum, palladium, or nickel can reduce one or both of the aromatic rings. The conditions of temperature and pressure will determine the extent of reduction. For instance, milder conditions might selectively reduce one ring, leading to a tetralin derivative, while more forcing conditions can lead to a decalin derivative.

The ether and alcohol functional groups are generally stable to these conditions. However, hydrogenolysis of the ether C-O bond can sometimes occur, particularly with catalysts like palladium on carbon, which would lead to the formation of 2-naphthol and propan-2-ol.

Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, provides a method for the partial reduction of the naphthalene ring, yielding a non-conjugated diene.

Electrophilic Aromatic Substitution Reactions on the Naphthalene System

The naphthalene ring is an activated aromatic system and readily undergoes electrophilic aromatic substitution (EAS). The directing effect of the 2-alkoxy substituent must be considered. The oxygen atom of the ether is an activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director.

In naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophilic attack than the β-positions (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate (Wheland intermediate). pearson.comonlineorganicchemistrytutor.com The intermediate formed by attack at the α-position can be stabilized by more resonance structures that preserve the aromaticity of the other ring. onlineorganicchemistrytutor.comyoutube.com

For this compound, the 2-alkoxy group will direct incoming electrophiles to the 1- and 3-positions. Given the higher intrinsic reactivity of the α-position, substitution at the 1-position is generally favored. youtube.com However, the steric bulk of the propanol ether side chain might influence the regioselectivity, potentially increasing the proportion of substitution at the less hindered 3-position.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the 1-position.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. The acylation reaction is generally preferred as it is less prone to polysubstitution and carbocation rearrangements.

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are often challenging due to their transient nature. However, their existence and structure can be inferred from kinetic studies, isotopic labeling experiments, and computational modeling.

In SN1 reactions on the propanol chain, the key intermediate is a secondary carbocation. Its formation is the rate-determining step, and its stability is crucial for the reaction to proceed. Spectroscopic techniques under cryogenic conditions could potentially be used to observe such intermediates.

For electrophilic aromatic substitution, the Wheland intermediate, a resonance-stabilized carbocation, is the key intermediate. lumenlearning.com The lower energy of the transition state leading to the Whe-land intermediate for α-substitution in naphthalene explains the kinetic preference for this position. youtube.com Computational chemistry can be a powerful tool to model the structures and relative energies of these intermediates and the transition states leading to them.

Catalytic Cycles in Facilitated Reactions

Many of the transformations involving this compound are facilitated by catalysts, which operate through cyclic pathways.

Acid Catalysis in Nucleophilic Substitution: In the acid-catalyzed conversion of the alcohol to an ether or ester, the acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). The catalyst (H⁺) is regenerated upon deprotonation of the incoming nucleophile after it has bonded to the carbon center.

Lewis Acid Catalysis in Friedel-Crafts Reactions: In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) coordinates to the acyl halide, generating a highly electrophilic acylium ion. After the acylium ion has added to the naphthalene ring and the subsequent loss of a proton to restore aromaticity, the Lewis acid is released and can participate in another catalytic cycle.

Transition Metal Catalysis in Hydrogenation: In catalytic hydrogenation, the substrate and hydrogen gas adsorb onto the surface of the metal catalyst. The hydrogen atoms are added across the double bonds of the naphthalene ring in a stepwise manner. The product then desorbs from the catalyst surface, freeing the active sites for further reaction.

Spectroscopic Characterization and Structural Elucidation of 1 Naphthalen 2 Yloxy Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy for 1-(naphthalen-2-yloxy)propan-2-ol reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum provides information on the electronic environment of the protons, their relative numbers through integration, and their connectivity through spin-spin coupling patterns. docbrown.info

The protons of the naphthalene (B1677914) ring typically appear in the downfield aromatic region (δ 7.2–8.2 ppm). The specific chemical shifts and coupling patterns depend on their position on the disubstituted ring. The protons on the propanol (B110389) side chain exhibit characteristic signals: the methyl protons (CH₃) appear as a doublet, the methylene (B1212753) protons (-OCH₂-) show as a multiplet due to coupling with the adjacent methine proton, and the methine proton (-CHOH) also presents as a multiplet. docbrown.inforesearchgate.net The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on solvent and concentration. docbrown.info

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Moiety

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Naphthalene H | ~ 7.2 - 7.9 | Multiplet (m) | Seven aromatic protons with complex splitting. |

| Methine H (-CHOH) | ~ 4.0 - 4.2 | Multiplet (m) | Coupled to both the -OCH₂- and -CH₃ groups. researchgate.net |

| Methylene H (-OCH₂-) | ~ 3.9 - 4.1 | Multiplet (m) | Diastereotopic protons coupled to the methine proton. |

| Hydroxyl H (-OH) | Variable | Broad Singlet (br s) | Position and broadening are concentration and solvent dependent. docbrown.info |

| Methyl H (-CH₃) | ~ 1.2 - 1.4 | Doublet (d) | Coupled to the single methine proton. researchgate.net |

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon framework. Each unique carbon atom in this compound produces a distinct signal. docbrown.info The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The ten carbons of the naphthalene ring appear in the aromatic region (δ 105–158 ppm). chemicalbook.com The carbon bearing the ether linkage (C-O) is shifted significantly downfield. The carbons of the propanol side chain are found in the aliphatic region. The carbon attached to the hydroxyl group (-CHOH) typically resonates around δ 65-70 ppm, the methylene carbon (-OCH₂) appears around δ 70-75 ppm, and the methyl carbon (-CH₃) is found further upfield around δ 20-25 ppm. docbrown.infodocbrown.infodocbrown.info

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Naphthalene C (Aromatic) | ~ 105 - 135 |

| Naphthalene C (Quaternary) | ~ 125 - 145 |

| Naphthalene C-O (Aromatic) | ~ 155 - 158 |

| Methine C (-CHOH) | ~ 65 - 70 docbrown.info |

| Methylene C (-OCH₂-) | ~ 70 - 75 |

| Methyl C (-CH₃) | ~ 20 - 25 docbrown.info |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting the methine proton to the adjacent methylene and methyl protons, confirming the propanol chain's integrity. It would also reveal the coupling network within the naphthalene ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton in the ¹H NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). columbia.edu HMBC is vital for connecting different parts of the molecule. A key correlation would be observed between the methylene protons (-OCH₂-) and the naphthalenoxy carbon (C-2 of the naphthalene ring), which provides definitive proof of the ether linkage between the naphthalene and propanol moieties.

The C-2 of the propanol chain is a stereogenic center, meaning this compound exists as a pair of enantiomers. NMR spectroscopy can be adapted to determine the enantiomeric excess (ee) of a sample.

Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be added to the NMR sample. libretexts.org These reagents form diastereomeric complexes with each enantiomer of the alcohol. Because diastereomers have different physical properties, the protons near the chiral center will exhibit separate signals in the ¹H NMR spectrum for the R and S enantiomers. libretexts.org The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio of the sample.

Mosher's Method: This chemical derivatization technique involves reacting the chiral alcohol with an enantiomerically pure chiral reagent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. nih.gov These diastereomers will have distinct ¹H NMR spectra. nih.gov By comparing the chemical shifts of the protons in the two diastereomeric esters, one can not only quantify the enantiomeric excess but also determine the absolute configuration of the original alcohol. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent method for identifying the functional groups present in a compound. ucdavis.edu

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A strong and broad absorption band typically appears in the region of 3650-3200 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding. libretexts.orgresearchgate.net

C-H Stretch: Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the propanol chain appears as stronger bands just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). lumenlearning.compressbooks.pub

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring produce several characteristic sharp bands in the 1650-1450 cm⁻¹ region. lumenlearning.comnist.gov

C-O Stretch: Two distinct C-O stretching absorptions are expected. The aryl-alkyl ether (Ar-O-CH₂) stretch gives a strong band around 1270-1200 cm⁻¹. The secondary alcohol (C-OH) stretch appears as a strong band in the 1150-1050 cm⁻¹ region. docbrown.infolumenlearning.com

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3650 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1650 - 1450 | Medium, Sharp |

| Aryl-Alkyl Ether | C-O Stretch | 1270 - 1200 | Strong |

| Secondary Alcohol | C-O Stretch | 1150 - 1050 | Strong |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy provides detailed information about the molecular vibrations of this compound, which are crucial for confirming its structure and understanding its chemical bonds. The Raman spectrum is dominated by vibrations originating from the naphthalene core, with additional bands corresponding to the propan-2-ol side chain.

The characteristic Raman bands for the naphthalene moiety include C-C stretching vibrations, C-H bending, and ring deformation modes. researchgate.net For instance, the C=C stretching vibrations of the aromatic ring typically appear in the 1500-1600 cm⁻¹ region. researchgate.net The C-H stretching modes of the naphthalene ring are observed at higher frequencies, generally above 3000 cm⁻¹. researchgate.net

The propan-2-ol side chain contributes its own set of vibrational modes. The C-O stretching and O-H bending vibrations are particularly important for characterizing this part of the molecule. The presence of the hydroxyl group also allows for the study of hydrogen bonding interactions. The Raman spectra of related compounds, such as 1-propanol (B7761284) and 1,2-propanediol, show characteristic bands that can be compared to those of this compound to assign the vibrations of the side chain. researchgate.net

Theoretical calculations, such as those using density functional theory (DFT), can be employed to predict the Raman spectrum of this compound. researchgate.net Comparing the calculated spectrum with the experimental one aids in the accurate assignment of the observed Raman bands to specific molecular vibrations. researchgate.net Studies on similar molecules, like naphthalene and its derivatives, have demonstrated good agreement between theoretical and experimental Raman data. researchgate.netresearchgate.net

Table 1: Characteristic Raman Bands for Naphthalene Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 3000 | researchgate.net |

| Aromatic C=C Stretch | 1500 - 1600 | researchgate.net |

| C-H In-plane Bend | 990 - 1390 | researchgate.net |

| C-O Stretch | 1000 - 1300 | researchgate.net |

| C-C-C Bend | ~513 | researchgate.net |

| Ring Deformation | ~1381 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass of this compound (C₁₃H₁₄O₂) is 202.0994 g/mol . nih.gov HRMS can confirm this mass with high precision, typically within a few parts per million (ppm).

For instance, in a study of propranolol (B1214883), a related compound, HRMS was used to identify its glucuronide metabolites. The theoretical accurate mass of the protonated propranolol glucuronide ([M+H]⁺) was calculated to be 436.1971, and the experimentally determined value was 436.1963, resulting in a mass error of only 0.3 ppm. nih.gov This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Confirmation (e.g., GC-MS, LC-MS)

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule's structure and can be used for its identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to separate the compound from a mixture before it is introduced into the mass spectrometer. faa.govrsc.org

The fragmentation of this compound would likely involve cleavage of the ether bond and bonds within the propan-2-ol side chain. Common fragmentation patterns for similar aromatic compounds and alcohols have been well-documented. libretexts.orgdocbrown.info For example, the fragmentation of propranolol, which has a similar structure, shows characteristic ions resulting from the loss of the isopropylamino group and cleavage of the ether linkage. faa.govresearchgate.net The mass spectrum of propranolol often shows a base peak at m/z 144, corresponding to the naphthoxy moiety. faa.gov

The fragmentation of the propan-2-ol side chain can also produce characteristic ions. For example, the mass spectrum of propan-2-ol itself shows a prominent peak at m/z 45. docbrown.info

Table 2: Predicted Fragmentation Ions for this compound

| Fragment Ion | Proposed Structure | m/z |

| [M-CH₃]⁺ | Loss of a methyl group | 187 |

| [M-C₃H₇O]⁺ | Cleavage of the propanol side chain | 143 |

| [C₁₀H₇O]⁺ | Naphthoxy cation | 143 |

| [C₁₀H₇]⁺ | Naphthyl cation | 127 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the naphthalene chromophore.

Naphthalene itself exhibits two main absorption bands in the UV region, designated as the ¹Lₐ and ¹Lₙ bands. researchgate.net The ¹Lₐ band is typically more intense and appears at a shorter wavelength than the ¹Lₙ band. researchgate.net For 2-substituted naphthalenes like 2-naphthol (B1666908), the absorption maxima are observed around 225 nm, 274 nm, and 328 nm. nist.gov The substitution of the hydroxyl group in 2-naphthol with the propan-2-ol ether group in this compound is expected to cause a slight shift in the position and intensity of these absorption bands.

Studies on naphthalene derivatives have shown that the position of the absorption bands can be influenced by the nature and position of the substituents on the naphthalene ring. aanda.org The solvent used can also affect the UV-Vis spectrum.

Table 3: Typical UV-Vis Absorption Maxima for Naphthalene Derivatives

| Electronic Transition | Approximate Wavelength (nm) | References |

| S₀ → S₃ (π → π*) | ~220 | aanda.org |

| S₀ → S₂ (¹Lₐ) | 260 - 290 | researchgate.net |

| S₀ → S₁ (¹Lₙ) | 300 - 340 | researchgate.net |

X-ray Diffraction Studies for Crystalline Structure Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction can provide detailed information about its bond lengths, bond angles, and crystal packing.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, oxygen, etc.) in a compound. For this compound, with the chemical formula C₁₃H₁₄O₂, the theoretical elemental composition can be calculated. nih.gov

The molecular weight of C₁₃H₁₄O₂ is 202.25 g/mol . nih.gov

The theoretical elemental composition is:

Carbon (C): (13 * 12.011) / 202.25 * 100% = 77.19%

Hydrogen (H): (14 * 1.008) / 202.25 * 100% = 6.97%

Oxygen (O): (2 * 15.999) / 202.25 * 100% = 15.82%

Experimental elemental analysis results should closely match these theoretical values to confirm the purity and elemental formula of a synthesized sample of this compound.

Computational Chemistry and Theoretical Investigations of 1 Naphthalen 2 Yloxy Propan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. worldwidejournals.com Methodologies such as the B3LYP functional combined with basis sets like 6-311G(d,p) are commonly employed to optimize molecular structures and predict their spectroscopic and electronic behavior. researchgate.net

The first step in the theoretical study of 1-(Naphthalen-2-yloxy)propan-2-ol is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the configuration with the minimum energy. For a flexible molecule like this, a conformational analysis is crucial. This involves exploring the potential energy surface by systematically rotating the rotatable bonds, particularly the C-O-C ether linkage and the C-C bond of the propanol (B110389) side chain. The goal is to identify the global minimum energy conformer, which represents the most populated and stable structure of the molecule under normal conditions. The optimized geometrical parameters, such as bond lengths and angles, obtained from these calculations often show good agreement with experimental data where available. worldwidejournals.com

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming the molecular structure.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For this compound, the calculations would predict distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methine and methylene (B1212753) protons of the propanol chain, and the hydroxyl proton. Detailed NMR spectroscopy investigations on similar naphthalene-based systems have provided strong evidence for structure elucidation. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical values for similar functional groups for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom Group | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Naphthalene H | 7.10 - 7.85 | Naphthalene C | 107.0 - 134.5 |

| CH (propanol) | ~4.15 | Naphthalene C-O | ~157.0 |

| CH₂ (propanol) | ~4.05 | CH-OH | ~68.5 |

| CH₃ (propanol) | ~1.25 | CH₂-O | ~72.0 |

| OH | Variable (depends on solvent/conc.) | CH₃ | ~22.0 |

Vibrational Frequencies: DFT calculations can determine the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net For this compound, characteristic frequencies include the O-H stretching of the alcohol group, C-O stretching of the ether and alcohol, C-H stretching of the alkyl and aromatic parts, and the C=C stretching modes within the naphthalene ring. These calculated frequencies help in the precise assignment of experimental vibrational bands. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical data based on typical values for similar functional groups for illustrative purposes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | ~3450 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Aromatic C=C Stretch | 1500 - 1600 |

| Asymmetric C-O-C Stretch (Ether) | ~1250 |

| C-O Stretch (Alcohol) | ~1050 |

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the naphthalene chromophore. The position of the absorption maxima (λmax) is influenced by the auxochromic ether and hydroxyl groups. Studies on related naphthols show characteristic absorption bands corresponding to the ¹Lₐ and ¹Lₑ manifolds of the naphthalene ring. researchgate.net

Table 3: Predicted UV-Vis Absorption Data This table presents hypothetical data based on typical values for similar functional groups for illustrative purposes.

| Transition | Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (¹Lₑ) | ~325 | ~3.82 | > 0.1 |

| S₀ → S₂ (¹Lₐ) | ~280 | ~4.43 | > 1.0 |

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. worldwidejournals.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, which has a predisposition to donate electrons. samipubco.com The LUMO is also anticipated to be distributed across the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. worldwidejournals.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. researchgate.net It illustrates regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. In this compound, the MEP would show a high negative potential around the oxygen atoms of the ether and hydroxyl groups, identifying them as sites for electrophilic interaction. researchgate.net Positive potential would be located around the hydroxyl hydrogen atom.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. icm.edu.plwisc.edu It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stability of the molecule is enhanced by these interactions. researchgate.net

In this compound, key interactions would include the delocalization of electron density from the lone pairs of the ether oxygen (n(O)) and the hydroxyl oxygen (n(O)) into the antibonding (σ) orbitals of adjacent C-C and C-O bonds. Furthermore, delocalization from these oxygen lone pairs into the π antibonding orbitals of the naphthalene ring contributes significantly to the molecule's electronic structure. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies This table presents hypothetical data based on typical values for similar functional groups for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) [Ether] | π(C-C) [Naphthalene] | ~25.5 | Resonance/Conjugation |

| n(O) [Hydroxyl] | σ(C-H) | ~3.2 | Hyperconjugation |

| σ(C-H) | σ*(C-O) | ~4.8 | Hyperconjugation |

Investigation of Non-Linear Optical (NLO) Properties

Computational methods are also employed to investigate the Non-Linear Optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. Key NLO parameters include the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). bibliotekanauki.pl Molecules that possess both electron-donating groups (like the alkoxy group) and an electron-accepting π-system (the naphthalene ring) can exhibit significant NLO responses due to intramolecular charge transfer. Calculations can predict these values, offering a preliminary assessment of a molecule's potential for NLO applications. icm.edu.pl

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. rsc.org MD simulations can explore the conformational space of this compound in a simulated solvent environment. researchgate.net This approach is particularly valuable for understanding the flexibility of the propanol side chain and how its orientation changes due to thermal motion and interactions with solvent molecules. This provides a more realistic understanding of the molecule's accessible conformations and its dynamic behavior in solution, which is crucial for predicting its interactions in a biological or chemical system.

Theoretical Studies of Reaction Pathways and Transition States

The synthesis of this compound, like other aryloxypropanolamines, can be theoretically investigated to understand the underlying reaction mechanisms and identify the transition states. A common synthetic route involves the reaction of a naphthol with an epoxide, a variant of the Williamson ether synthesis. gpatindia.commasterorganicchemistry.com

Theoretical studies for analogous reactions, such as the synthesis of propranolol (B1214883), often employ computational methods to elucidate the reaction pathway. researchgate.net The synthesis of this compound would similarly proceed via key steps that can be modeled. The reaction between 2-naphthol (B1666908) and an appropriate epoxide, such as epichlorohydrin (B41342), followed by reaction with isopropylamine (B41738), is a primary pathway. gpatindia.com

Computational models can predict the energetics of these steps, identifying the transition states and intermediates. For instance, the ring-opening of the epoxide by the nucleophilic attack of the phenoxide is a critical step. Theoretical calculations can determine the activation energy for this process. While specific computational studies on the reaction pathways for this compound are not extensively documented in publicly available literature, the principles from related compounds provide a strong framework for its theoretical investigation.

The general steps in the synthesis of this compound that are amenable to theoretical study are outlined below:

| Step | Reactants | Product of Step | Theoretical Investigation Focus |

| 1 | 2-Naphthol, Base (e.g., NaOH) | 2-Naphthoxide | Deprotonation energy, charge distribution on the naphthoxide ion. |

| 2 | 2-Naphthoxide, Epichlorohydrin | 1-Chloro-3-(naphthalen-2-yloxy)propan-2-ol | Transition state geometry and energy for the S_N2 ring-opening of the epoxide. |

| 3 | 1-Chloro-3-(naphthalen-2-yloxy)propan-2-ol, Isopropylamine | This compound | Transition state analysis for the nucleophilic substitution of the chlorine atom by the amine. |

This table outlines the generally accepted reaction steps for the synthesis of similar aryloxypropanolamines, which can be the subject of theoretical investigation.

Intermolecular Interaction Analysis (e.g., Molecular Docking for Ligand-Receptor Binding Modes)

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. For this compound, which is structurally similar to the well-known beta-blocker propranolol, the primary targets for such studies are the β-adrenergic receptors (β1-AR and β2-AR). nih.gov

Docking studies on propranolol and its analogues provide a template for understanding the potential binding modes of this compound. These studies often utilize software such as AutoDock or Gold to place the ligand into the receptor's binding site and score the resulting poses based on binding energy calculations. researchgate.netmdpi.com

The interactions typically observed for aryloxypropanolamine beta-blockers with β-adrenergic receptors involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The hydroxyl group on the propanolamine (B44665) side chain and the secondary amine are key sites for hydrogen bonding with receptor residues. researchgate.net The naphthalene ring of this compound would be expected to engage in hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket of the receptor.

| Computational Method | Receptor Target | Key Interacting Residues (for Propranolol) | Type of Interaction | Typical Docking Score Range (for analogues) |

| Molecular Docking (e.g., Gold, AutoDock) | β2-Adrenergic Receptor (PDB IDs: 2RH1, 3SN6) | Asp113, Asn312, Tyr316, Ser203, Ser204, Ser207 | Hydrogen Bonding, Ionic Interactions | Not specified for single compound |

| Molecular Docking | β2-Adrenergic Receptor | Phe289, Phe290, Trp286 | π-π Stacking, Hydrophobic Interactions | Not specified for single compound |

This table is a composite based on findings for propranolol and its analogues and serves as an illustrative guide to the potential interactions of this compound. researchgate.netmdpi.comnih.gov Specific values would require a dedicated computational study.

Structural Modifications and Rational Design of 1 Naphthalen 2 Yloxy Propan 2 Ol Analogues

Design Principles for Structural Diversification

The core structure of 1-(naphthalen-2-yloxy)propan-2-ol offers multiple sites for modification, allowing for a systematic exploration of the chemical space to optimize desired properties. These modifications are generally focused on three key areas: the naphthalene (B1677914) ring system, the propanol (B110389) scaffold, and the terminal amino or alkyl group.

Modification of the Naphthalene Ring System and its Substitution Patterns

The naphthalene ring is a critical component influencing the lipophilicity and aromatic interactions of the molecule. Modifications to this bicyclic aromatic system can significantly alter the compound's chemical behavior.

One common modification is the introduction of substituents onto the naphthalene ring. For instance, hydroxylation of the naphthalene ring, as seen in various propranolol (B1214883) metabolites, can impact the compound's polarity and subsequent interactions with biological targets. The position of the hydroxyl group is crucial; for example, ring-hydroxylated propranolols exhibit varying potencies, with the 5-hydroxy derivative being four times as potent as the parent compound in some assays, while others are significantly less potent. google.com

Furthermore, the entire naphthalene scaffold can be replaced with other aromatic or heteroaromatic systems to explore different spatial and electronic properties. researchgate.net Research has shown that replacing the naphthalene core with bioisosteres like benzazaborinines can yield analogues with comparable potency and improved pharmacokinetic profiles. semanticscholar.org The use of other aromatic systems such as benzene (B151609) or heterocyclic rings like pindolol (B1678383) and timolol (B1209231) has also been explored in related aryloxypropanolamine beta-blockers. researchgate.net The nature and position of substituents on these alternative ring systems also heavily influence the resulting compound's properties. researchgate.net For example, in benzene-based analogues, ortho-substitution often leads to more potent compounds than meta- or para-substitution. researchgate.net

Variations on the Propanol Scaffold

The propan-2-ol backbone is another key target for structural modification. Changes to this linker region can affect the molecule's flexibility, conformation, and interaction with binding sites.

Key modifications to the propanol scaffold include:

Removal of the Hydroxyl Group: The secondary hydroxyl group on the propanol chain is a key site for hydrogen bonding. Its removal has been shown to reduce affinity for certain biological targets. nih.gov

Shortening the Side Chain: Shortening the propanol chain by one carbon atom has been investigated to alter the spatial orientation of the amino group relative to the aromatic ring, which can lead to changes in receptor selectivity. nih.gov

Extension of the Side Chain: Conversely, extending the side chain, for instance by one carbon, generally leads to a marked reduction or complete loss of activity in related beta-blocker series. researchgate.net

Incorporation into a Heterocyclic Ring: The ether oxygen of the side chain can be incorporated into a heterocyclic ring system, which can maintain or even potentiate biological activity. researchgate.net

Derivatization of the Terminal Amino or Alkyl Group

Common derivatizations include: